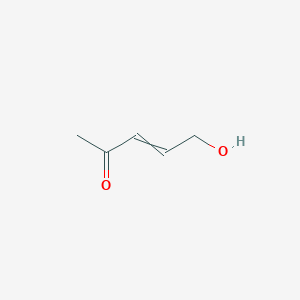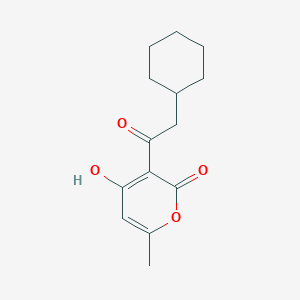
Dimethyl 1-benzoyl-1,2-dihydroquinoline-2,3-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 1-benzoyl-1,2-dihydroquinoline-2,3-dicarboxylate is a quinoline derivative known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a benzoyl group attached to a dihydroquinoline core, with two ester groups at the 2 and 3 positions of the quinoline ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of dimethyl 1-benzoyl-1,2-dihydroquinoline-2,3-dicarboxylate typically involves the reaction of 2-aminobenzophenone with dimethyl acetylenedicarboxylate. The reaction is carried out in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions. The reaction proceeds through a cyclization mechanism, forming the quinoline ring and introducing the ester groups at the desired positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: Dimethyl 1-benzoyl-1,2-dihydroquinoline-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents at various positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline-2,3-dicarboxylic acid derivatives, while reduction can produce dihydroquinoline alcohols.
Wissenschaftliche Forschungsanwendungen
Dimethyl 1-benzoyl-1,2-dihydroquinoline-2,3-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound has shown potential as an antimicrobial and anticancer agent in preliminary studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of dimethyl 1-benzoyl-1,2-dihydroquinoline-2,3-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes, while its anticancer effects are linked to the induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
- Dimethyl 1-benzoyl-1,2-dihydroquinoline-2,3-dicarboxylate
- 4-Hydroxy-2-quinolones
- 1-Benzoyl-6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline
Comparison: this compound is unique due to its specific substitution pattern and the presence of ester groups. Compared to 4-hydroxy-2-quinolones, it has different functional groups that confer distinct chemical and biological properties. The presence of the benzoyl group and ester functionalities makes it more versatile in synthetic applications and potentially more effective in biological assays .
Eigenschaften
CAS-Nummer |
194613-80-4 |
|---|---|
Molekularformel |
C20H17NO5 |
Molekulargewicht |
351.4 g/mol |
IUPAC-Name |
dimethyl 1-benzoyl-2H-quinoline-2,3-dicarboxylate |
InChI |
InChI=1S/C20H17NO5/c1-25-19(23)15-12-14-10-6-7-11-16(14)21(17(15)20(24)26-2)18(22)13-8-4-3-5-9-13/h3-12,17H,1-2H3 |
InChI-Schlüssel |
VSXGCQBDPSUUIK-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1C(=CC2=CC=CC=C2N1C(=O)C3=CC=CC=C3)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![8-Methyl-4-(trimethylstannyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B12562056.png)
![N-Acetyl-S-[(3-methylphenyl)methyl]-L-cysteine](/img/structure/B12562069.png)


![3-[14-(2-Carboxyethyl)-5,19-diethyl-4,9,15,20-tetramethyl-2,21,22,23,24-pentazapentacyclo[16.2.1.13,6.18,11.113,16]tetracosa-1(21),2,4,6(24),7,9,11,13,15,17,19-undecaen-10-yl]propanoic acid](/img/structure/B12562085.png)
![Acetamide, N-[4-(4-bromobutoxy)-2-nitrophenyl]-](/img/structure/B12562086.png)




